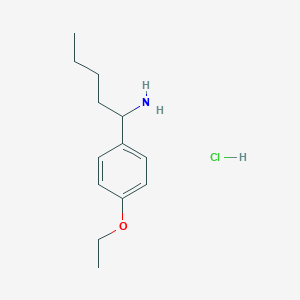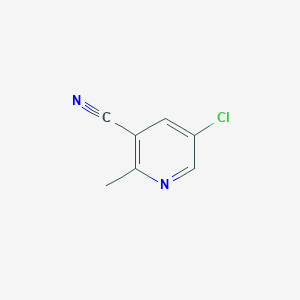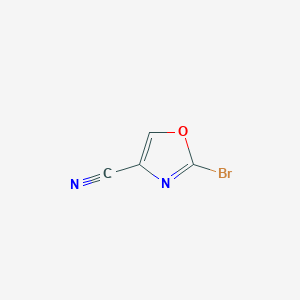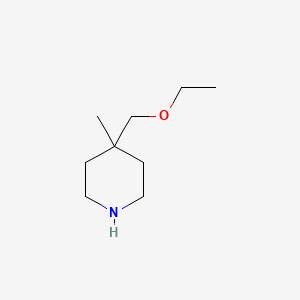
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
Overview
Description
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H22ClNO. It has a molecular weight of 243.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride consists of 13 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is stored in an inert atmosphere at room temperature . The boiling point is not specified .Scientific Research Applications
Thermal and Pyrolytical Studies
In the realm of materials science, the thermal decomposition of rigid polyurethane foam, which may involve compounds structurally related to ethoxylated phenols, has been studied to understand its degradation process. This research provides insight into the behavior of such materials under thermal stress, which is crucial for their application in various industries (Kulesza, K., Pielichowski, K., & German, K., 2006).
Catalytic Applications
The catalytic potential of bifunctional palladium/amberlyst catalysts in synthesizing new compounds with potential analgesic properties was explored. This one-pot synthesis method showcases the applicability of catalysts in creating pharmacologically relevant molecules, highlighting the versatility of palladium catalysts in organic synthesis (Wissler, M., Jagusch, U.-P., Sundermann, B., & Hoelderich, W., 2007).
Corrosion Inhibition
Research into the inhibition of carbon steel corrosion in acidic solutions by novel diquaternary Schiff dibases, including compounds with structural motifs similar to pentan-1-amine derivatives, demonstrates the chemical's utility in protecting industrial materials. These inhibitors' effectiveness points to their potential application in industries where corrosion resistance is critical (Negm, N., Badr, E. A., Aiad, I., Zaki, M., & Said, M. M., 2012).
Organic Synthesis
The synthesis of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, involves procedures that might be relevant to the handling and transformation of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride. This research underlines the compound's significance in synthesizing biologically active molecules (Shimohigashi, Y., Lee, S., & Izumiya, N., 1976).
Novel Compound Synthesis
The exploration of novel synthetic pathways to create 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones demonstrates the compound's utility in medicinal chemistry, offering a pathway to new therapeutic agents. This area of research highlights the importance of innovative synthetic methods in drug discovery (Patel, N., Gandhi, A., & Sharma, R. D., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(4-ethoxyphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2;/h7-10,13H,3-6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACPWFAZPWYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)







![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)



![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)